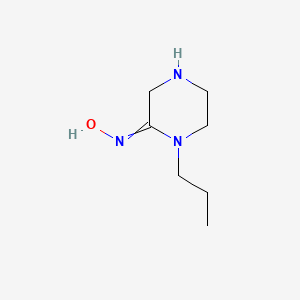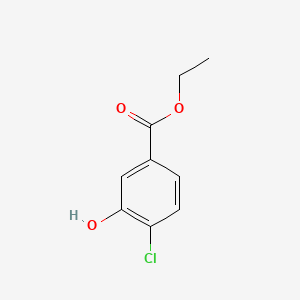
4-氯-3-羟基苯甲酸乙酯
描述
Ethyl 4-chloro-3-hydroxybenzoate is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a chlorine atom, and the carboxyl group is esterified with an ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学研究应用
Ethyl 4-chloro-3-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as a preservative in certain formulations.
作用机制
Biochemical Pathways
The biochemical pathways affected by Ethyl 4-chloro-3-hydroxybenzoate are currently unknown . More research is needed to understand the downstream effects of this compound on cellular processes.
Pharmacokinetics
. The impact of these properties on the bioavailability of the compound is currently unknown.
Action Environment
. Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of Ethyl 4-chloro-3-hydroxybenzoate.
生化分析
Biochemical Properties
It has been reported that this compound can be transformed into Ethyl 4-Chloro-3-hydroxybutyrate by a recombinant Escherichia coli containing carbonyl reductase (CgCR) and glucose dehydrogenase (GDH) . This suggests that Ethyl 4-chloro-3-hydroxybenzoate may interact with certain enzymes and other biomolecules, potentially influencing biochemical reactions.
Molecular Mechanism
The molecular mechanism of action of Ethyl 4-chloro-3-hydroxybenzoate is not well-defined. It is known that the compound can be involved in the bioreduction process, transforming COBE into ®-CHBE
Metabolic Pathways
The metabolic pathways involving Ethyl 4-chloro-3-hydroxybenzoate are not well-characterized. It is known that the compound can be involved in the bioreduction of ethyl 4-chloro-3-oxobutanoate (COBE) under mild conditions
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-3-hydroxybenzoate can be synthesized through the esterification of 4-chloro-3-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of ethyl 4-chloro-3-hydroxybenzoate often involves large-scale esterification processes. These processes are optimized for high yield and purity, using efficient catalysts and controlled reaction conditions to minimize by-products and maximize the efficiency of the reaction.
化学反应分析
Types of Reactions
Ethyl 4-chloro-3-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-3-hydroxybenzoic acid and ethanol.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Ester Hydrolysis: 4-chloro-3-hydroxybenzoic acid and ethanol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
相似化合物的比较
Ethyl 4-chloro-3-hydroxybenzoate can be compared with other similar compounds, such as:
Ethyl 3-chloro-4-hydroxybenzoate: Similar structure but with different substitution pattern.
Methyl 4-chloro-3-hydroxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-chloro-3-hydroxybenzoic acid: The non-esterified form of the compound.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups and substitution patterns.
属性
IUPAC Name |
ethyl 4-chloro-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFISJNBRAOSYPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

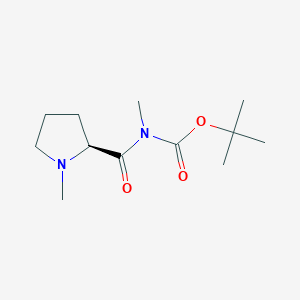
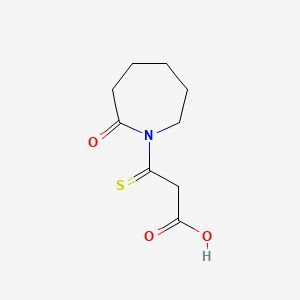
![Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B569705.png)
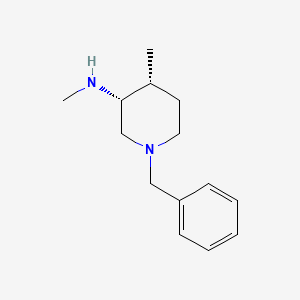
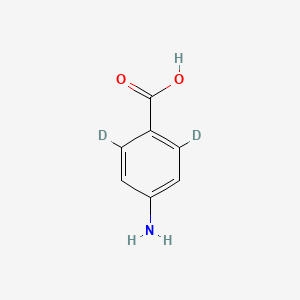
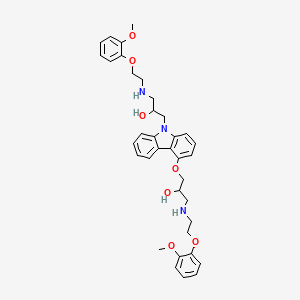
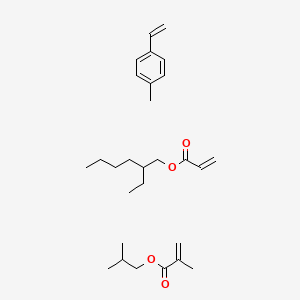
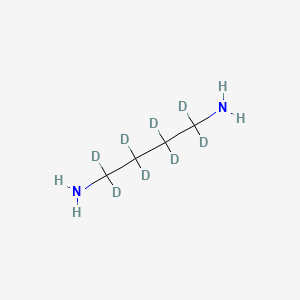
![N-cyclohexylcyclohexanamine;(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid](/img/structure/B569720.png)
